molecular formula C5H10ClNO2S B15296611 Piperidine-4-sulfonyl chloride

Piperidine-4-sulfonyl chloride

Cat. No.: B15296611
M. Wt: 183.66 g/mol
InChI Key: RMZZHWJUJXXTHG-UHFFFAOYSA-N
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Description

Piperidine-4-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a sulfonyl chloride group attached to the fourth carbon of the ring. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-4-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of piperidine with chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to prevent decomposition and ensure high yield. The general reaction is as follows:

Piperidine+Chlorosulfonic acidPiperidine-4-sulfonyl chloride+Hydrochloric acid\text{Piperidine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} Piperidine+Chlorosulfonic acid→Piperidine-4-sulfonyl chloride+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Piperidine-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic conditions.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

Piperidine-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of piperidine-4-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Piperidine-4-sulfonyl chloride can be compared with other sulfonyl chlorides and piperidine derivatives:

    Similar Compounds:

Uniqueness: this compound is unique due to the combination of the piperidine ring and the sulfonyl chloride group, which imparts specific reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

piperidine-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c6-10(8,9)5-1-3-7-4-2-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZZHWJUJXXTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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